

Spectroscopic Analysis of 2-Fluorothiophenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Fluorothiophenol

Cat. No.: B1332064

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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Fluorothiophenol** (CAS No. 2557-78-0). It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and experimental methodologies for this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Fluorothiophenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific, high-resolution spectral data with assigned peaks for **2-Fluorothiophenol** are available in spectral databases, the following tables provide expected chemical shifts and coupling patterns based on the known structure and general principles of NMR spectroscopy.^{[1][2]}

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Proton Assignment | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constants (J, Hz) |
|-------------------|----------------------------------|-----------------|----------------------------|
| SH | ~3.5 | Singlet (broad) | - |
| H3 | ~7.2-7.4 | Multiplet | J(H3-H4), J(H3-F) |
| H4 | ~6.9-7.1 | Multiplet | J(H4-H3), J(H4-H5) |
| H5 | ~7.1-7.3 | Multiplet | J(H5-H4), J(H5-H6) |
| H6 | ~7.0-7.2 | Multiplet | J(H6-H5), J(H6-F) |

Note: The thiol proton (SH) is often broad and its chemical shift is dependent on concentration and solvent.

Table 2: Predicted ^{13}C NMR Data (in CDCl_3)

| Carbon Assignment | Chemical Shift (δ , ppm) | Coupling to ^{19}F |
|-------------------|----------------------------------|-----------------------------|
| C1 (C-S) | ~125-130 | Doublet |
| C2 (C-F) | ~160-165 | Doublet (^1JCF) |
| C3 | ~115-120 | Doublet |
| C4 | ~128-132 | Singlet |
| C5 | ~124-128 | Singlet |
| C6 | ~120-125 | Doublet |

Note: The carbon directly attached to fluorine (C2) will show a large one-bond coupling constant (^1JCF). Other carbons in proximity to the fluorine atom will exhibit smaller through-bond couplings.

Table 3: Predicted ^{19}F NMR Data

| Nucleus | Chemical Shift (δ , ppm) | Reference |
|---------|----------------------------------|-----------------|
| Ar-F | -110 to -170 | CFCl_3 |

Note: The chemical shift for aromatic fluorine compounds can vary.^{[3][4]} The signal will likely be a multiplet due to coupling with ortho and meta protons.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies.

Table 4: Key IR Absorption Bands

| Wavenumber (cm ⁻¹) | Assignment | Intensity |
|--------------------------------|---------------------------|---------------|
| ~2550-2600 | S-H stretch | Weak |
| 1581 | C=C aromatic ring stretch | Medium-Strong |
| 1475 | C=C aromatic ring stretch | Medium-Strong |
| 1265 | C-F stretch | Strong |
| 1221 | C-F stretch | Strong |
| 1077 | C-S stretch | Medium |

Data sourced from spectral databases and literature.^{[5][6][7]}

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data

| Parameter | Value | Source |
|---------------------|----------------------------------|------------|
| Molecular Formula | C ₆ H ₅ FS | PubChem[5] |
| Molecular Weight | 128.17 g/mol | PubChem[5] |
| Exact Mass | 128.00959950 Da | PubChem[5] |
| Key Fragments (m/z) | | |
| 128 | [M] ⁺ (Molecular Ion) | NIST[5] |
| 108 | [M-HF] ⁺ | NIST[5] |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for each specific sample and apparatus.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Weigh approximately 5-10 mg of **2-Fluorothiophenol**.
 - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[8]
 - Transfer the solution into a 5 mm NMR tube.[8]
- Data Acquisition:
 - Place the NMR tube in the spectrometer's autosampler or insert it directly into the magnet.
 - Tune and shim the probe to the sample to optimize magnetic field homogeneity.
 - For ¹H NMR, acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.

- For ^{13}C NMR, use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans and a longer relaxation delay may be necessary due to the low natural abundance of ^{13}C .[\[9\]](#)
- For ^{19}F NMR, use a dedicated fluorine probe or tune the broadband probe to the fluorine frequency. Proton decoupling is often employed to simplify the spectrum.[\[10\]](#)[\[11\]](#)
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the spectrum to obtain pure absorption lineshapes.
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H) or an internal standard.[\[8\]](#)[\[12\]](#)
 - Integrate the signals in the ^1H NMR spectrum to determine the relative proton ratios.
 - Analyze the multiplicities and coupling constants to elucidate the spin systems.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

- Sample Preparation (ATR Method):
 - **2-Fluorothiophenol** is a liquid, making Attenuated Total Reflectance (ATR) a convenient method.
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[\[13\]](#)
 - Place a single drop of **2-Fluorothiophenol** directly onto the ATR crystal.
- Data Acquisition:

- Initiate the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The spectrum is usually recorded over the mid-IR range, approximately 4000 to 400 cm^{-1} .
- Data Processing:
 - The software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.
 - Identify and label the wavenumbers of significant absorption peaks.

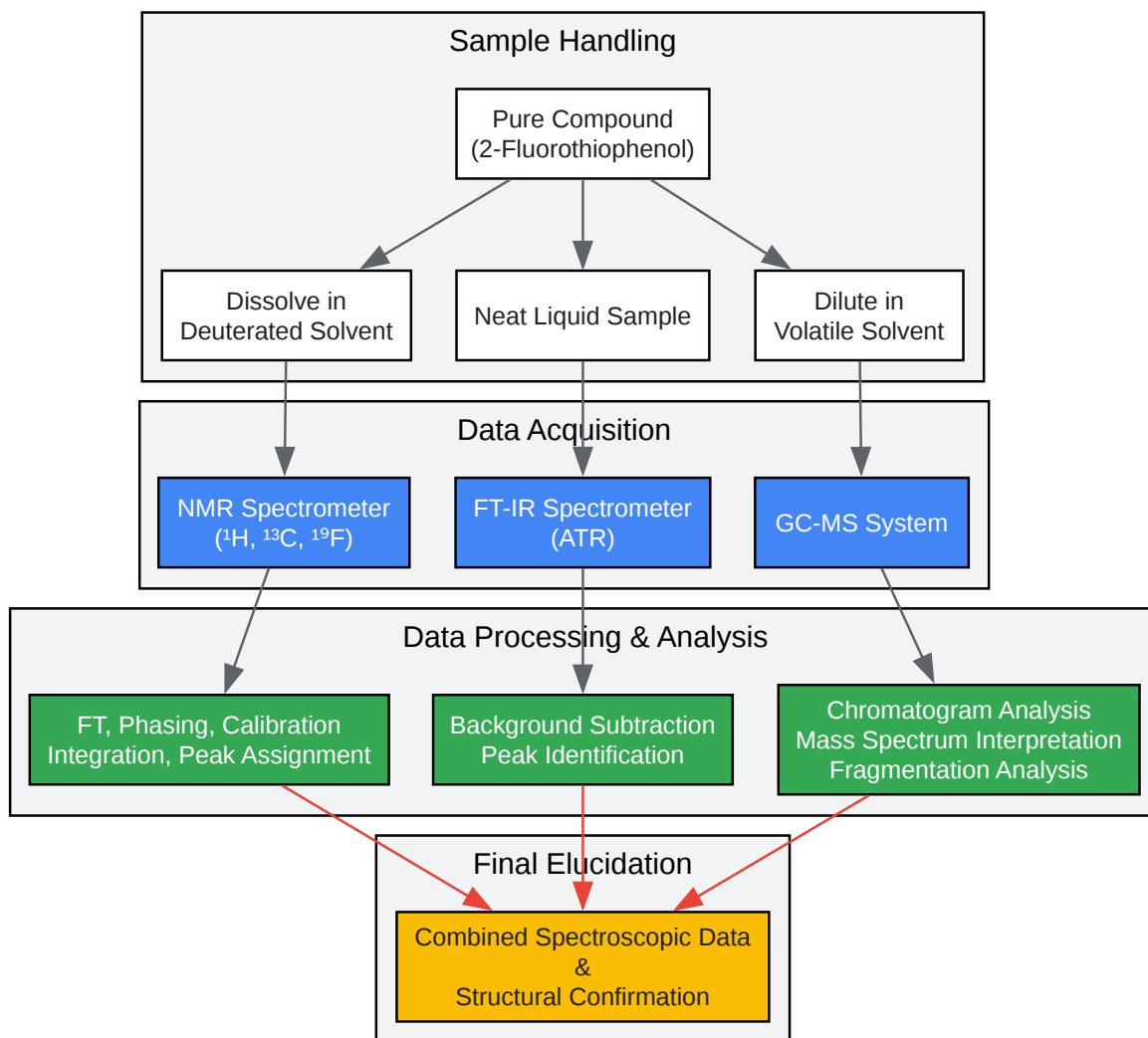
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

- Sample Preparation:
 - Prepare a dilute solution of **2-Fluorothiophenol** (e.g., ~100 $\mu\text{g/mL}$) in a volatile organic solvent such as dichloromethane or hexane.
- Data Acquisition:
 - Gas Chromatography (GC):
 - Inject a small volume (e.g., 1 μL) of the prepared solution into the GC inlet.
 - The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5ms or HP-5ms).
 - Use a suitable temperature program to separate the components of the sample. For a pure sample, this will result in a single major peak.
 - Mass Spectrometry (MS):
 - The eluent from the GC column is directed into the ion source of the mass spectrometer (typically Electron Ionization, EI, at 70 eV).
 - The molecules are ionized and fragmented.

- The mass analyzer (e.g., a quadrupole) scans a range of mass-to-charge ratios (m/z), for instance, from 35 to 300 amu, to detect the molecular ion and its fragment ions.[\[14\]](#)
[\[15\]](#)
- Data Processing:
 - The software generates a total ion chromatogram (TIC), which shows signal intensity versus retention time.
 - A mass spectrum is generated for the peak corresponding to **2-Fluorothiophenol**.
 - Analyze the mass spectrum to identify the molecular ion peak and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.[\[5\]](#)

Spectroscopic Analysis Workflow

The logical flow for the comprehensive spectroscopic characterization of a chemical entity like **2-Fluorothiophenol** is depicted below. This process ensures that complementary data from different techniques are used to build a complete structural profile.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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